4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid
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Overview
Description
4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C13H10BF3N2O3. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a pyridine ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-(trifluoromethyl)pyridine-2-amine, is reacted with an appropriate carboxylic acid derivative to form the pyridine carbamoyl intermediate.
Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl or pyridine rings.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce new functional groups onto the pyridine ring .
Scientific Research Applications
4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups on proteins, making it a valuable tool in enzyme inhibition studies . The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the pyridine carbamoyl group.
5-(Trifluoromethyl)pyridin-2-ylboronic acid: Similar structure but lacks the phenyl carbamoyl group.
Uniqueness
4-(5-(Trifluoromethyl)pyridin-2-ylcarbamoyl)phenylboronic acid is unique due to the presence of both the trifluoromethyl-substituted pyridine and the phenylboronic acid moieties. This combination provides distinct chemical properties and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10BF3N2O3 |
---|---|
Molecular Weight |
310.04 g/mol |
IUPAC Name |
[4-[[5-(trifluoromethyl)pyridin-2-yl]carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3N2O3/c15-13(16,17)9-3-6-11(18-7-9)19-12(20)8-1-4-10(5-2-8)14(21)22/h1-7,21-22H,(H,18,19,20) |
InChI Key |
VAMIASKCCBASAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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